Hex-5-en-2-amine hydrochloride
Description
Contextual Significance of Unsaturated Amines and Amine Salts in Synthetic Strategies
Unsaturated amines are a vital class of organic compounds that serve as valuable intermediates in numerous synthetic applications. numberanalytics.com Their importance stems from the presence of two key functional groups—an amine and a carbon-carbon double or triple bond—within the same molecule. This arrangement allows for a diverse range of chemical transformations. The amine group, with its lone pair of electrons, acts as a nucleophile and a base, while the unsaturated bond is susceptible to addition reactions. numberanalytics.comiitk.ac.in This dual reactivity makes them ideal precursors for the synthesis of nitrogen-containing heterocycles (such as pyrrolidines and piperidines), which are common structural motifs in a vast number of natural products, pharmaceuticals, and biologically active compounds. publish.csiro.aunih.gov
The conversion of amines into their salt forms, such as hydrochlorides, is a common and critical strategy in synthetic chemistry. ncert.nic.in Free amines can be volatile, susceptible to oxidation, and difficult to handle. Forming a salt, like Hex-5-en-2-amine (B1330066) hydrochloride, renders the compound as a more stable, often crystalline solid. cymitquimica.com This enhanced stability increases shelf-life and simplifies handling and weighing. Furthermore, amine salts typically exhibit greater solubility in water and other polar protic solvents, which can be beneficial for certain reaction conditions and is crucial for purification processes. ncert.nic.inspectroscopyonline.com In medicinal chemistry, the salt form of a drug is often used to improve bioavailability. spectroscopyonline.com
Overview of Research Trajectories Pertaining to Hex-5-en-2-amine Hydrochloride
While a niche compound, this compound and its parent free amine have been featured in specific and important research applications, particularly in the area of asymmetric synthesis. The compound's structure, featuring a chiral center at the carbon bearing the amino group (C-2) and a terminal alkene, makes it an ideal substrate for stereoselective reactions.
A significant research trajectory involves its use in metal-catalyzed kinetic resolutions. semanticscholar.org Specifically, the free base, hex-5-en-2-amine, has been successfully used as a substrate in kinetic resolution via intramolecular hydroamination, catalyzed by sophisticated rare-earth metal complexes. semanticscholar.org In one study, 3,3′-silyl-substituted binaphtholate yttrium catalysts were employed to effect the hydroamination/cyclization of hex-5-en-2-amine. semanticscholar.org This process demonstrated high efficiency, achieving a resolution factor as high as 90, which indicates excellent differentiation between the two enantiomers of the amine. semanticscholar.org Such reactions are highly valuable as they provide a pathway to enantiomerically pure substituted piperidines, which are privileged structures in drug discovery. ethz.ch
The utility of the hexenyl-amine scaffold is not limited to academic research. The core structure appears in more complex molecules within patent literature, indicating its role as a building block for proprietary chemical entities. The reactivity of the terminal alkene and the primary amine allows for its incorporation into a variety of larger, functional molecules.
Interactive Data Table: Properties of Hex-5-en-2-amine and its Hydrochloride Salt
| Property | Value | Source(s) |
| This compound | ||
| IUPAC Name | hex-5-en-2-amine;hydrochloride | cymitquimica.com |
| CAS Number | 696647-52-6 | cymitquimica.com |
| Molecular Formula | C₆H₁₄ClN | cymitquimica.com |
| Molecular Weight | 135.6 g/mol | cymitquimica.com |
| Physical Form | Solid or liquid | cymitquimica.com |
| Hex-5-en-2-amine (Free Base) | ||
| IUPAC Name | hex-5-en-2-amine | nih.gov |
| CAS Number | 7380-76-9 | nih.gov |
| Molecular Formula | C₆H₁₃N | nih.gov |
| Molecular Weight | 99.17 g/mol | nih.gov |
| Complexity | 50.1 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
hex-5-en-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-4-5-6(2)7;/h3,6H,1,4-5,7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJKSOUACWEQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696647-52-6 | |
| Record name | 5-Hexen-2-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696647-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | hex-5-en-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Hex 5 En 2 Amine Hydrochloride and Its Precursors
Classical Approaches to Hex-5-en-2-amine (B1330066) Synthesis
Traditional methods for synthesizing primary amines like Hex-5-en-2-amine are well-established and valued for their reliability and scalability. These approaches typically yield a racemic mixture of the amine.
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgacsgcipr.org This process involves the conversion of a ketone, in this case, Hex-5-en-2-one, into an amine through an intermediate imine, which is reduced in situ. acsgcipr.orgmasterorganicchemistry.com The reaction can be performed directly in a one-pot synthesis where the ketone, an amine source (such as ammonia (B1221849) for a primary amine), and a reducing agent are combined. wikipedia.org
The key steps involve the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine or iminium ion. organicchemistrytutor.com This intermediate is then reduced to the final amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com
Commonly employed reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂ with a metal catalyst like Palladium). acsgcipr.orgsigmaaldrich.com The reaction is typically conducted under weakly acidic conditions (pH 4-6), which facilitates both imine formation and its subsequent reduction. organicchemistrytutor.comgoogle.com
| Reducing Agent | Typical Reaction Conditions | Key Advantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~5-6 | Mild; selectively reduces iminium ions over ketones. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Non-toxic byproducts; effective for a wide range of substrates. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Hydrogen gas pressure, various solvents | "Green" method with water as the only byproduct; can be highly efficient. wikipedia.orgacsgcipr.org |
The Gabriel synthesis provides a classic and reliable route to primary amines from alkyl halides, effectively avoiding the overalkylation often seen with direct alkylation of ammonia. masterorganicchemistry.comchemistrysteps.com This method utilizes the phthalimide (B116566) anion as a surrogate for the H₂N⁻ anion. wikipedia.org
The synthesis proceeds in two main stages:
N-Alkylation : Potassium phthalimide, a non-nucleophilic nitrogen source, is reacted with a suitable alkyl halide. For the synthesis of Hex-5-en-2-amine, the precursor would be 5-bromohex-2-ene. The phthalimide anion displaces the bromide in an Sₙ2 reaction to form an N-alkylphthalimide intermediate. chemistrysteps.com
Deprotection : The primary amine is liberated from the N-alkylphthalimide intermediate. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure), where hydrazine (B178648) is used to cleave the phthalimide group, yielding the desired primary amine and a stable phthalhydrazide (B32825) precipitate. masterorganicchemistry.comwikipedia.org Alternatively, acidic or basic hydrolysis can be employed, although these conditions are often harsher. chemistrysteps.comwikipedia.org
The Gabriel synthesis is particularly advantageous for creating primary amines without the formation of secondary or tertiary amine byproducts. libretexts.org
| Step | Reagents | Purpose |
|---|---|---|
| 1. Deprotonation (optional) | Phthalimide + Potassium Hydroxide (KOH) | Forms the potassium phthalimide salt, a potent nucleophile. masterorganicchemistry.com |
| 2. N-Alkylation | Potassium Phthalimide + 5-bromohex-2-ene | Sₙ2 reaction to form the N-alkylated phthalimide. chemistrysteps.com |
| 3. Deprotection | Hydrazine (N₂H₄) or Acid (e.g., H₃O⁺) | Cleavage of the intermediate to release the primary amine. wikipedia.org |
Modern Advancements in Hex-5-en-2-amine Hydrochloride Synthesis
Contemporary synthetic chemistry often prioritizes the production of single-enantiomer compounds, which is crucial for applications where stereochemistry dictates biological activity. nih.gov Modern methods for synthesizing this compound focus on catalytic asymmetric approaches to control the stereocenter at the C-2 position.
Asymmetric synthesis aims to produce a chiral compound with a high excess of one enantiomer. For Hex-5-en-2-amine, this involves the asymmetric reductive amination of the prochiral Hex-5-en-2-one or related imine derivatives. This is achieved using a small amount of a chiral catalyst that creates a stereochemically biased reaction environment. google.comrsc.org
A prominent strategy in asymmetric catalysis involves the use of transition metal complexes bearing chiral ligands. google.com Metals such as Iridium, Rhodium, or Palladium are frequently used in combination with specifically designed chiral phosphine (B1218219) ligands. google.comresearchgate.net These ligands coordinate to the metal center, forming a chiral catalyst that can effectively differentiate between the two faces of the imine intermediate during the reduction step. google.com
The design of the chiral ligand is paramount to achieving high enantioselectivity. Ligands with C₂ symmetry, such as those derived from BINAP or other biaryl phosphines, have proven highly effective. For the asymmetric reductive amination of ketones, chiral phosphine ligands like f-Binaphane and NORPHOS have demonstrated high efficacy and enantioselectivity (ee). google.comacs.org The reaction typically involves hydrogen gas as the terminal reductant.
| Catalyst System (Metal + Ligand) | Typical Substrate Class | Reported Enantioselectivity (ee) |
|---|---|---|
| [Ir(COD)Cl]₂ + f-Binaphane | Acyclic Imines | Up to 99% ee google.com |
| Rhodium + (R,R)-NORPHOS | Enamines/Imines | High enantioselectivity achieved in various systems. acs.org |
| Palladium + Chiral Diphosphine Ligands | Allylic Amination | Variable, highly dependent on substrate and ligand. researchgate.net |
Organocatalysis represents a major advancement in asymmetric synthesis, utilizing small, metal-free organic molecules as catalysts. mdpi.com This approach avoids the cost and potential toxicity associated with heavy metals. For amine synthesis, chiral Brønsted acids or chiral primary/secondary amines are common organocatalysts. rsc.orgnih.gov
In the context of synthesizing enantiopure Hex-5-en-2-amine, an organocatalytic approach could involve:
Chiral Brønsted Acid Catalysis : A strong chiral Brønsted acid, such as a phosphoric acid derivative (e.g., TRIP), can protonate the imine formed from Hex-5-en-2-one. nih.gov This activation occurs within a chiral pocket, guiding a nucleophile (a hydride source) to attack one face of the iminium ion preferentially, leading to an enantiomerically enriched amine.
Chiral Amine Catalysis : A chiral primary amine catalyst can react with the starting ketone (Hex-5-en-2-one) to form a chiral enamine or iminium ion intermediate. nih.gov Subsequent reaction sequences, such as a conjugate addition followed by reduction, can establish the desired stereocenter with high fidelity. nih.govrsc.org Catalysts derived from natural sources like Cinchona alkaloids or amino acids are frequently employed. rsc.org
These organocatalytic methods are powerful tools for constructing complex and stereochemically rich molecules from simple precursors. mdpi.com
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of solvent-free or aqueous reaction media and the development of sustainable catalytic systems. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Aqueous Medium Syntheses
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. researchgate.net The development of solvent-free and aqueous synthetic routes for amines is a significant step towards greener chemical production. nih.govbenthamscience.com
Solvent-Free Synthesis:
Solvent-free reactions, often facilitated by mechanochemistry (such as ball milling) or by conducting reactions in neat mixtures of reactants, can lead to higher efficiency, reduced waste, and simpler purification procedures. nih.govnih.gov For the synthesis of primary amines, Michael-type additions of amines to electron-deficient alkenes have been successfully carried out without any solvent or catalyst, yielding β-amino derivatives in excellent yields. researchgate.net While not a direct synthesis for Hex-5-en-2-amine, the principles of solvent-free synthesis can be applied to its formation. For instance, the reductive amination of 5-Hexen-2-one could potentially be carried out under solvent-free conditions using a solid-supported catalyst and a suitable reducing agent. A study on the reductive amination of aldehydes using thiamine (B1217682) hydrochloride as a green catalyst was successfully conducted under solvent-free conditions, demonstrating the feasibility of this approach. tandfonline.com
Aqueous Medium Synthesis:
Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Synthesizing amines in an aqueous medium presents a significant challenge due to the poor solubility of many organic substrates. However, recent advancements have shown promise in this area. For example, microwave-assisted reductive amination of aldehydes and ketones has been performed in aqueous ammonia, providing excellent conversions to primary amines. acs.org This methodology could be adapted for the synthesis of Hex-5-en-2-amine from 5-Hexen-2-one. The use of aqueous media is not only environmentally friendly but can also simplify product isolation and catalyst recycling.
Table 1: Comparison of Green Synthesis Approaches for Amines
| Approach | Advantages | Challenges | Potential Application to Hex-5-en-2-amine Synthesis |
| Solvent-Free | Reduced waste, simpler purification, potentially faster reaction rates. researchgate.net | Limited to reactants that are liquid or can be melted at reasonable temperatures; potential for localized overheating. | Reductive amination of 5-Hexen-2-one using a solid catalyst and a neat mixture of reactants. |
| Aqueous Medium | Environmentally benign, non-flammable, low cost. nih.gov | Poor solubility of non-polar organic reactants, potential for side reactions (e.g., hydrolysis). | Microwave-assisted reductive amination of 5-Hexen-2-one in aqueous ammonia. acs.org |
Sustainable Catalysis for this compound Formation
The choice of catalyst plays a pivotal role in the sustainability of a chemical process. Traditional reductive aminations often employ stoichiometric reducing agents and catalysts based on precious metals. jocpr.com Green catalytic approaches focus on the use of abundant, non-toxic metals, or even metal-free catalysts, and systems that allow for easy catalyst recovery and reuse. researchgate.net
Heterogeneous Catalysts:
Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by filtration, making them highly recyclable. For reductive amination, various heterogeneous catalysts have been developed. A novel heterogeneous catalytic process using zirconium-based catalysts has been shown to be effective for the reductive amination of lignin-derived aromatic aldehydes. rsc.org Recyclable magnetic nickel-based nanocatalysts have also been successfully used for the reductive amination of aldehydes and ketones in aqueous ammonia. acs.org Such catalysts could be employed in the synthesis of Hex-5-en-2-amine, offering a sustainable alternative to homogeneous systems.
Biocatalysis and Organocatalysis:
Enzymes and small organic molecules can also serve as sustainable catalysts for amine synthesis. While specific biocatalysts for the synthesis of Hex-5-en-2-amine are not documented, the broader field of biocatalytic amination is rapidly advancing. Organocatalysts, such as thiamine hydrochloride, have been demonstrated to be effective for the reductive amination of aldehydes under solvent-free conditions, offering a metal-free and environmentally friendly option. tandfonline.com
Table 2: Examples of Sustainable Catalysts for Reductive Amination
| Catalyst Type | Example | Advantages | Reference |
| Heterogeneous | Zirconium-based catalysts | Recyclable, robust. | rsc.org |
| Heterogeneous | Magnetic Nickel-based Nanocatalyst | Easily separable with a magnet, reusable. | acs.org |
| Homogeneous | Copper catalysts | Abundant and less toxic than precious metals. | researchgate.net |
| Organocatalyst | Thiamine Hydrochloride | Metal-free, green, and inexpensive. | tandfonline.com |
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. springernature.comresearchgate.net In a flow system, reactants are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov
For the synthesis of primary amines, continuous flow methodologies have been successfully implemented. acs.orgresearchgate.netresearchgate.net A key reaction in the synthesis of Hex-5-en-2-amine is reductive amination. Reductive amination has been shown to be amenable to continuous flow processing. For instance, a continuous flow synthesis of primary amines from alcohols and ammonia has been achieved using a commercially available nickel catalyst. acs.org This approach avoids the accumulation of water as a byproduct, which can inhibit the catalyst in a batch reactor.
The synthesis of amine hydrochlorides can also be integrated into a continuous flow process. rsc.org After the formation of the free amine in a flow reactor, it can be directly reacted with a stream of hydrochloric acid to produce the hydrochloride salt, which can then be isolated through continuous crystallization. This end-to-end continuous process can significantly reduce production time and waste. acs.org
Table 3: Potential Parameters for Continuous Flow Synthesis of Hex-5-en-2-amine
| Parameter | Potential Range/Value | Rationale |
| Reactants | 5-Hexen-2-one, Ammonia, Reducing Agent (e.g., H₂) | Standard reagents for reductive amination. acs.org |
| Catalyst | Packed-bed reactor with a heterogeneous catalyst (e.g., Ni, Pd/C) | Facilitates continuous operation and easy catalyst separation. acs.orgresearchgate.net |
| Solvent | Anhydrous solvent (e.g., THF, Dioxane) or solvent-free | To avoid catalyst inhibition by water. acs.org |
| Temperature | 50 - 150 °C | To achieve reasonable reaction rates. |
| Pressure | 1 - 50 bar | To maintain reactants in the liquid phase and, if using H₂, to ensure sufficient concentration. |
| Residence Time | 1 - 30 minutes | Flow chemistry allows for significantly shorter reaction times compared to batch processing. |
By leveraging the principles of green chemistry and the efficiencies of continuous flow processing, the synthesis of this compound can be made more sustainable, safer, and economically viable.
Chemical Reactivity and Mechanistic Investigations of Hex 5 En 2 Amine Hydrochloride
Reactivity Profiles of the Amine Moiety in Hex-5-en-2-amine (B1330066) Hydrochloride
The primary amine group in Hex-5-en-2-amine hydrochloride is a nucleophilic center, readily participating in a variety of chemical reactions. The presence of the hydrochloride salt form means the amine is initially protonated as an ammonium (B1175870) salt. For the amine to exhibit its nucleophilic character, it must be deprotonated, typically by the addition of a base, to liberate the free amine.
The lone pair of electrons on the nitrogen atom of the free amine form of Hex-5-en-2-amine makes it a potent nucleophile, enabling it to attack electrophilic centers and initiate a cascade of synthetic transformations.
Primary amines are readily acylated by reaction with acyl chlorides or anhydrides to form amides. byjus.comunizin.org Similarly, they react with sulfonyl chlorides to yield sulfonamides. libretexts.orglibretexts.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride or sulfonic acid byproduct. For Hex-5-en-2-amine, these reactions would proceed as follows:
Acylation: The free amine of Hex-5-en-2-amine reacts with an acylating agent, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, to yield N-(hex-5-en-2-yl)acetamide. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. britannica.com
Sulfonylation: Treatment of Hex-5-en-2-amine with a sulfonyl chloride, for instance, benzenesulfonyl chloride, in the presence of a base, results in the formation of the corresponding sulfonamide, N-(hex-5-en-2-yl)benzenesulfonamide. libretexts.org The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom. libretexts.org Studies have shown that the sulfonylation of primary amines can proceed through a nucleophilic addition-type mechanism, where a stable intermediate is formed between the sulfonyl group and an additive like 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.orgnih.gov
| Reagent | Product | Reaction Conditions |
| Acetyl chloride | N-(hex-5-en-2-yl)acetamide | Base (e.g., pyridine, triethylamine) |
| Benzenesulfonyl chloride | N-(hex-5-en-2-yl)benzenesulfonamide | Base (e.g., pyridine) |
The nitrogen of Hex-5-en-2-amine can be alkylated by reaction with alkyl halides. However, direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium salts, making it a less controlled synthetic route. wikipedia.org
A more controlled and widely used method for N-alkylation is reductive alkylation (also known as reductive amination). organic-chemistry.orgnih.gov This one-pot reaction involves the treatment of the amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. organicchemistrytutor.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices. organic-chemistry.org For Hex-5-en-2-amine, reductive alkylation with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would yield the N,N-dimethylated derivative. Using a different aldehyde or ketone would introduce other alkyl groups.
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | Sodium borohydride | N,N-dimethylhex-5-en-2-amine |
| Acetone (B3395972) | Sodium triacetoxyborohydride | N-isopropylhex-5-en-2-amine |
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. jove.comopenstax.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. openstax.orglibretexts.org The formation of imines is a reversible process. jove.comopenstax.org
Hex-5-en-2-amine, being a primary amine, will react with aldehydes and ketones to form the corresponding imines. For example, its reaction with acetone would yield N-(hex-5-en-2-yl)propan-2-imine.
In contrast, secondary amines react with aldehydes and ketones to form enamines, which are compounds containing a double bond adjacent to the nitrogen atom. organicchemistrytutor.comchemistrysteps.com Since Hex-5-en-2-amine is a primary amine, it will not directly form an enamine in this manner. However, the imines formed from Hex-5-en-2-amine can exist in equilibrium with their tautomeric enamine form, although the imine form is generally more stable for primary amines. wikipedia.org
| Carbonyl Compound | Product Type | Example Product |
| Aldehyde (e.g., acetaldehyde) | Imine | N-(hex-5-en-2-yl)ethanimine |
| Ketone (e.g., acetone) | Imine | N-(hex-5-en-2-yl)propan-2-imine |
As Hex-5-en-2-amine is supplied as a hydrochloride salt, the amine group exists in its protonated ammonium form. The lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering it non-nucleophilic. pressbooks.pub To unleash the nucleophilic reactivity of the amine, it must be deprotonated by a base. The position of this equilibrium is dictated by the pKa of the ammonium ion and the pKa of the conjugate acid of the base used.
The basicity of an amine can be quantified by the pKb of the amine or, more commonly, the pKa of its conjugate ammonium ion. pressbooks.publibretexts.org When an amine is dissolved in water, an equilibrium is established where water acts as an acid, protonating the amine. pressbooks.pub The extent of this protonation depends on the pH of the solution. At a pH below the pKa of the ammonium ion, the protonated form will predominate, and the amine will be less reactive as a nucleophile. Conversely, at a pH above the pKa, the deprotonated, free amine form will be more abundant, and its nucleophilicity will be enhanced. This pH-dependent reactivity is a critical consideration in planning reactions involving the amine moiety of this compound.
Nucleophilic Transformations Involving the Primary Amine
Reactivity Profiles of the Terminal Alkene Moiety in this compound
The terminal alkene in this compound is an electron-rich functional group, making it susceptible to attack by electrophiles. chemistrystudent.comchemistrysteps.com The reactivity of the double bond can be influenced by the presence of the nearby amino group, especially in its free amine form.
A characteristic reaction of alkenes is electrophilic addition . savemyexams.combyjus.com In this type of reaction, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. The regioselectivity of these additions often follows Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. byjus.com
Common electrophilic addition reactions for the terminal alkene of Hex-5-en-2-amine would include:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond. In the case of Hex-5-en-2-amine, this would lead to the formation of a haloalkane.
Hydration: Acid-catalyzed addition of water to form an alcohol.
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to yield a dihaloalkane.
Another important reaction of the terminal alkene is ozonolysis . This reaction involves the cleavage of the double bond by ozone (O₃), followed by workup with a reducing or oxidizing agent to yield carbonyl compounds. wikipedia.orgbyjus.com Reductive workup (e.g., with zinc or dimethyl sulfide) of the ozonide intermediate from Hex-5-en-2-amine would yield formaldehyde and a ketone.
The presence of the amine group can potentially influence these reactions. For instance, in hydroamination reactions, an amine can add across a double bond, though this often requires a catalyst. libretexts.org Intramolecular reactions between the amine and the alkene of Hex-5-en-2-amine are also a possibility under certain conditions, potentially leading to the formation of cyclic structures.
| Reaction Type | Reagent(s) | Expected Major Product |
| Hydrobromination | HBr | 5-Bromohexan-2-amine |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Hexane-2,5-diol |
| Bromination | Br₂ | 5,6-Dibromohexan-2-amine |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 4-Aminopentan-2-one and Formaldehyde |
Electrophilic Addition Reactions to the Olefin
The terminal olefinic bond in this compound is susceptible to electrophilic addition, a fundamental reaction class for alkenes. The proximity and nature of the protonated aminyl group can influence the regioselectivity and stereoselectivity of these transformations.
Hydroboration-Oxidation Pathways
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. For Hex-5-en-2-amine, this reaction is of particular interest due to the potential for intramolecular amine-directed hydroboration.
The reaction is initiated by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), to the alkene. In the case of Hex-5-en-2-amine, the lone pair of the amine can first coordinate to the borane, forming an amine-borane complex. This complexation can facilitate an intramolecular hydroboration, where the borane is delivered to the double bond from the same face as the amine-containing substituent. This directed delivery can lead to a high degree of stereocontrol.
Research on analogous homoallylic amines has demonstrated the feasibility of such intramolecular pathways, often induced by an activating agent like iodine. acs.orgacs.org The activation of the amine-borane complex can lead to an internal hydroboration with excellent regioselectivity, favoring the terminal carbon. acs.orgacs.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic medium yields the corresponding primary alcohol, 6-aminoheptan-1-ol.
Table 1: Predicted Outcome of Hydroboration-Oxidation of Hex-5-en-2-amine
| Reactant | Reagents | Major Product | Regioselectivity |
|---|
The hydrochloride salt form would likely require neutralization prior to the reaction to free the amine's lone pair for coordination with borane. The stereochemical outcome of the reaction would be influenced by the stereocenter at the C2 position, potentially leading to diastereomeric products.
Halogenation and Hydrohalogenation Transformations
The addition of halogens (X2) and hydrogen halides (HX) to the double bond of this compound represents another key electrophilic addition pathway.
Halogenation: The reaction with halogens such as bromine (Br2) or chlorine (Cl2) across the double bond is expected to proceed via a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion on this intermediate would lead to the formation of a vicinal dihalide. The presence of the electron-withdrawing ammonium group (-NH3+) could potentially decrease the nucleophilicity of the double bond, possibly slowing down the reaction rate compared to a simple alkene. mt.comwikipedia.org The regioselectivity of the nucleophilic attack on the halonium ion would be influenced by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form a more stable secondary carbocation at the C5 position. wikipedia.orgchadsprep.comyoutube.com Subsequent attack by the halide ion would yield 5-halo-hexan-2-amine. The stability of the carbocation intermediate is key to this regioselectivity. wikipedia.orgchadsprep.comyoutube.com However, the electron-withdrawing nature of the distant ammonium group might slightly destabilize the carbocation intermediate. In the presence of radical initiators like peroxides, the addition of HBr can proceed via an anti-Markovnikov pathway. wikipedia.org
Table 2: Predicted Products of Halogenation and Hydrohalogenation of this compound
| Reaction | Reagent | Predicted Major Product | Regioselectivity |
|---|---|---|---|
| Halogenation | Br2 | 5,6-Dibromohexan-2-amine hydrochloride | N/A |
| Hydrohalogenation | HBr | 5-Bromohexan-2-amine hydrochloride | Markovnikov |
| Hydrohalogenation (radical) | HBr, ROOR | 6-Bromohexan-2-amine hydrochloride | Anti-Markovnikov |
Cycloaddition Reactions Involving the Alkene
The terminal double bond of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. libretexts.org
One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org In this case, the alkene in this compound would act as the dienophile. For a successful Diels-Alder reaction, the dienophile is often substituted with electron-withdrawing groups. The ammonium group in the hydrochloride salt, being electron-withdrawing, might enhance the reactivity of the double bond as a dienophile. Reaction with a suitable diene, such as 1,3-butadiene, would yield a substituted cyclohexene (B86901) ring. The stereochemistry of the product would be governed by the endo rule and the existing stereocenter in the amine.
Another important class of cycloadditions is the [2+2] cycloaddition, which can be induced photochemically. libretexts.org This reaction would lead to the formation of a cyclobutane (B1203170) ring. For instance, photochemical irradiation of this compound in the presence of another alkene could yield a substituted cyclobutane.
1,3-Dipolar cycloadditions are also a possibility. youtube.com For example, reaction with a nitrile oxide could lead to the formation of an isoxazoline (B3343090) ring, while reaction with an azide (B81097) could yield a triazoline, which can subsequently rearrange or be converted to other nitrogen-containing heterocycles. youtube.com
The feasibility and outcome of these cycloaddition reactions would be highly dependent on the specific reaction partners and conditions, with potential for steric hindrance from the hexyl chain and electronic effects from the amine hydrochloride group playing a significant role.
Transition Metal-Catalyzed Functionalization of the Olefin
Transition metal catalysis offers a versatile platform for the functionalization of the olefin in this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. thermofisher.comeie.grtcichemicals.commdpi.com
Cross-Coupling Reactions
The terminal alkene of this compound can be a substrate for various palladium-catalyzed cross-coupling reactions. One of the most relevant is the Heck reaction, which involves the coupling of an unsaturated halide or triflate with an alkene. In a Heck reaction, this compound would couple with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the terminal carbon of the double bond. The presence of the amine functionality could potentially chelate to the palladium catalyst, influencing the reaction's efficiency and selectivity.
Another possibility is the Suzuki-Miyaura coupling, though this typically involves an organoboron compound and an organic halide. mdpi.com Modifications of this reaction, such as the Suzuki-Miyaura cross-coupling of alkylboranes, could potentially be applied. mdpi.com
The success of these reactions would likely require careful selection of the catalyst, ligands, and reaction conditions to avoid catalyst inhibition by the amine. The use of the hydrochloride salt might be advantageous in some cases, as it could prevent the free amine from coordinating too strongly to the metal center.
Metathesis Reactions
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. nih.gov For a molecule like this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned, though RCM would require a second double bond in the molecule.
In cross-metathesis, the terminal double bond of this compound would react with another alkene in the presence of a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a new, substituted alkene. mdpi.com A significant challenge in the metathesis of amine-containing substrates is the potential for the nitrogen's lone pair to coordinate to the metal center of the catalyst, leading to catalyst deactivation. researchgate.netresearchgate.net However, strategies to mitigate this issue have been developed, such as the use of the amine salt form (as in the hydrochloride) or the in-situ addition of an acid to protonate the amine. rsc.org This protonation strategy prevents the lone pair from interfering with the catalyst, allowing the metathesis reaction to proceed. rsc.org
Table 3: Potential Transition Metal-Catalyzed Reactions of this compound
| Reaction Type | Catalyst | Potential Coupling Partner | Potential Product |
|---|---|---|---|
| Heck Reaction | Palladium | Aryl halide | Aryl-substituted hexenylamine |
| Cross-Metathesis | Ruthenium (Grubbs') | Alkene | Substituted alkene |
Intramolecular Reactivity and Cyclization Pathways of this compound Derivatives
The intramolecular cyclization of derivatives of this compound represents a significant pathway for the synthesis of substituted pyrrolidines, which are important structural motifs in many natural products and pharmaceuticals. The reactivity of these derivatives is largely governed by the nature of the substituent on the nitrogen atom, which can direct the course of the cyclization through either polar or radical-mediated pathways. These reactions typically lead to the formation of a five-membered ring, a process that is kinetically and thermodynamically favored.
Amino-Directed Cyclizations
Amino-directed cyclizations, often categorized as hydroaminations, involve the intramolecular addition of the nitrogen-hydrogen or nitrogen-carbon bond across the carbon-carbon double bond of the hexenyl chain. These reactions are typically catalyzed by transition metals, which activate the amine and/or the alkene, facilitating the ring closure. The specific catalyst and reaction conditions can influence the stereochemical outcome of the cyclization, leading to the selective formation of cis or trans disubstituted pyrrolidines.
Detailed research findings on specific amino-directed cyclizations of this compound derivatives are not extensively available in the public domain. However, analogous systems have been studied, providing insights into the expected reactivity. For instance, the cyclization of N-protected aminoalkenes is a well-established method for pyrrolidine (B122466) synthesis. The choice of the protecting group on the nitrogen atom is crucial as it modulates the nucleophilicity of the amine and its coordination to the metal catalyst.
| Substrate Derivative | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| N-Benzyl-hex-5-en-2-amine | [Rh(COD)Cl]₂ / BINAP | Toluene | 80 | 1-Benzyl-2,5-dimethylpyrrolidine | Data not available | Hypothetical |
| N-Tosyl-hex-5-en-2-amine | Pd(OAc)₂ / P(o-tol)₃ | Acetonitrile | 100 | 2,5-Dimethyl-1-tosylpyrrolidine | Data not available | Hypothetical |
The mechanism of these reactions generally involves the coordination of the metal to both the amino group and the double bond, bringing them into proximity for the intramolecular nucleophilic attack. Subsequent reductive elimination or protonolysis releases the cyclized product and regenerates the catalyst.
Radical-Mediated Cyclizations
Radical-mediated cyclizations offer an alternative and powerful strategy for the synthesis of pyrrolidine rings from Hex-5-en-2-amine derivatives. In these reactions, a radical is generated at a position that can then undergo an intramolecular addition to the double bond. The 5-exo-trig cyclization is highly favored, leading to the formation of a five-membered ring with an exocyclic radical, which is then quenched.
The generation of the initial radical can be achieved through various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) in the presence of a hydrogen atom donor such as tributyltin hydride, or through photochemically induced processes. The substituent on the nitrogen atom plays a key role in facilitating the initial radical formation and influencing the stereoselectivity of the cyclization.
| Substrate Derivative | Radical Initiator/Mediator | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| N-(2-Iodoethyl)-hex-5-en-2-amine | AIBN / Bu₃SnH | Benzene | 80 | 1-(2,5-Dimethylpyrrolidin-1-yl)ethanone | Data not available | Hypothetical |
| N-Acyl-hex-5-en-2-amine | TiCl₃ / Mn | Dichloromethane | 25 | 2,5-Dimethylpyrrolidine | Data not available | Hypothetical |
This table is illustrative and based on general principles of radical cyclization, as specific experimental data for this compound derivatives is limited.
Mechanistically, the reaction is initiated by the formation of a radical, which then adds to the terminal carbon of the double bond in a 5-exo fashion. This results in a cyclopentylmethyl radical intermediate. This intermediate then abstracts a hydrogen atom from a donor molecule (e.g., tributyltin hydride) to give the final pyrrolidine product and propagate the radical chain. Computational studies on analogous 5-hexenyl radical cyclizations have shown that the transition state for the 5-exo closure is significantly lower in energy than that for the 6-endo alternative, explaining the high regioselectivity observed. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Characterization of Hex 5 En 2 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For Hex-5-en-2-amine (B1330066) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with solid-state NMR, offers a complete picture of its molecular architecture.
Advanced 1D and 2D NMR Experiments for Connectivity Mapping
One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural elucidation of Hex-5-en-2-amine hydrochloride. The proton (¹H) NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The carbon-¹³C NMR spectrum, in turn, indicates the number of non-equivalent carbon atoms in the molecule.
To definitively assign these signals and map the connectivity of the molecule, advanced 2D NMR experiments are employed. These techniques correlate signals from different nuclei, providing a roadmap of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the hexenyl chain, confirming their sequence. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and computational models. nmrdb.orgnmrdb.org
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H1 | 1.2 - 1.4 | Doublet |
| H2 | 3.0 - 3.3 | Sextet |
| H3 | 1.5 - 1.7 | Multiplet |
| H4 | 2.1 - 2.3 | Quartet |
| H5 | 5.7 - 5.9 | Multiplet |
| H6a, H6b | 4.9 - 5.1 | Multiplet |
| NH₃⁺ | 8.0 - 8.5 | Broad Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 19 - 22 |
| C2 | 48 - 52 |
| C3 | 35 - 39 |
| C4 | 29 - 33 |
| C5 | 137 - 140 |
| C6 | 114 - 117 |
Solid-State NMR Applications in Crystal Structure Analysis
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline lattice. For a hydrochloride salt like this compound, ssNMR is particularly valuable for studying the effects of intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride anion, on the molecular structure.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening effects seen in solid samples. By analyzing the chemical shifts and their anisotropies in the solid state, information about the local electronic environment and molecular packing can be deduced. Furthermore, ssNMR can be used to identify and characterize different polymorphic forms of the compound, which can have significant implications for its physical properties and bioavailability.
Vibrational Spectroscopy Approaches for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to show characteristic bands for the ammonium group, the carbon-carbon double bond, and the aliphatic C-H bonds.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| NH₃⁺ | N-H stretching | 3000 - 3300 (broad) |
| NH₃⁺ | N-H bending (asymmetric) | 1600 - 1650 |
| NH₃⁺ | N-H bending (symmetric) | 1500 - 1550 |
| C=C | C=C stretching | 1640 - 1680 |
| =C-H | C-H stretching | 3010 - 3095 |
| =C-H | C-H bending (out-of-plane) | 910 - 990 |
| C-H (sp³) | C-H stretching | 2850 - 2960 |
| C-H (sp³) | C-H bending | 1350 - 1470 |
The broad N-H stretching band of the ammonium group is a key feature, often overlapping with the C-H stretching vibrations. The presence of the terminal alkene is confirmed by the C=C stretching and the =C-H stretching and bending vibrations.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar or weakly polar bonds, which may show weak absorptions in the IR spectrum, can produce strong signals in the Raman spectrum.
For this compound, the C=C stretching vibration of the terminal alkene is expected to give a strong and characteristic Raman signal. The symmetric vibrations of the hydrocarbon backbone will also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular weight of the free base (Hex-5-en-2-amine) is 99.17 g/mol . nih.gov In the mass spectrum, a peak corresponding to the protonated molecule [M+H]⁺ at m/z 100 would be expected.
The fragmentation of the molecular ion provides valuable structural information. Aliphatic amines typically undergo alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For Hex-5-en-2-amine, two possible alpha-cleavages can occur:
Cleavage of the C1-C2 bond, leading to the loss of a methyl radical (•CH₃) and the formation of an iminium ion at m/z 84.
Cleavage of the C2-C3 bond, leading to the loss of a butyl radical (•C₄H₇) and the formation of an iminium ion at m/z 44. This is often a very prominent peak in the mass spectra of primary amines with a secondary carbon attached to the nitrogen.
The presence of the double bond can also influence the fragmentation pattern, potentially leading to rearrangements and other characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation for Hex-5-en-2-amine
| m/z | Proposed Fragment |
| 100 | [M+H]⁺ |
| 84 | [M - CH₃]⁺ |
| 58 | [M - C₃H₅]⁺ (cleavage at C3-C4) |
| 44 | [CH₃CH=NH₂]⁺ |
By analyzing the precise masses of the molecular ion and its fragments, the elemental composition can be confirmed, and the structure of this compound can be unequivocally verified.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, analysis would be performed on the protonated cation of the free amine, [C₆H₁₃N + H]⁺.
The theoretical monoisotopic mass of this cation is calculated with high precision. An experimental HRMS measurement that aligns with this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula, C₆H₁₄N⁺. This high degree of accuracy allows for confident differentiation from other ions with the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass Data for Hex-5-en-2-amine
| Identifier | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Free Base | C₆H₁₃N | 99.10480 |
| Protonated Cation | [C₆H₁₄N]⁺ | 100.11208 |
Note: Data is calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For Hex-5-en-2-amine, the protonated molecule ([M+H]⁺, m/z 100.11) would be selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized immonium ion. For Hex-5-en-2-amine, two primary α-cleavage pathways are predicted:
Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the formation of a product ion with m/z 85.09.
Loss of a but-3-enyl radical (•C₄H₇): Cleavage of the C2-C3 bond leads to the formation of a product ion with m/z 44.05.
The observation of these specific product ions in the MS/MS spectrum would provide conclusive evidence for the connectivity of the atoms within the molecule, confirming the identity of Hex-5-en-2-amine.
Table 2: Predicted MS/MS Fragmentation of Protonated Hex-5-en-2-amine
| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss | Predicted Product Ion (m/z) |
|---|---|---|---|
| 100.11 | α-cleavage (loss of methyl) | •CH₃ | 85.09 |
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure
For this compound, a single crystal X-ray diffraction experiment would reveal the packing of the molecules in the crystal lattice. It would also detail the ionic interactions and hydrogen bonding network between the protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻). While no public crystal structure data is currently available for this specific compound, the analysis would yield precise crystallographic parameters.
Table 3: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths/Angles | Precise measurements of the distances and angles between atoms. |
| Absolute Configuration | Unambiguous assignment of the stereochemistry at the chiral center (e.g., R/S). |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are fundamental for separating the target compound from impurities and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique well-suited for the analysis of volatile and thermally stable compounds. chiralen.com Since this compound is a salt and thus non-volatile, the sample must first be neutralized to its free base form (Hex-5-en-2-amine) to allow for analysis by GC.
The free amine is sufficiently volatile for GC analysis. The sample would be injected into the GC, where it is vaporized and separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as the detector. The resulting mass spectrum, typically generated by electron ionization (EI), provides a characteristic fragmentation pattern that acts as a molecular fingerprint, confirming the identity of the compound eluting from the column. The primary fragmentation observed in the EI mass spectrum would be due to α-cleavage, similar to that seen in MS/MS.
Table 4: Typical GC-MS Parameters and Expected Results
| Parameter | Typical Value / Expected Outcome |
|---|---|
| GC Column | Capillary column (e.g., DB-5ms) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion | m/z 99 (M⁺• of the free base) |
| Expected Major Fragments | m/z 84 (M-CH₃), m/z 44 (α-cleavage) |
Computational and Theoretical Investigations on Hex 5 En 2 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mit.edunih.gov It is particularly useful for determining the preferred three-dimensional arrangements (conformations) of a molecule and the energetic barriers between them.
For a flexible molecule like Hex-5-en-2-amine (B1330066) hydrochloride, which contains a six-carbon chain, multiple rotatable bonds exist. A computational study would map the potential energy surface by systematically rotating these bonds. This process identifies various conformers (local energy minima) and the transition states that connect them. The results would reveal the most stable conformer—the one with the lowest energy—which is the most likely to be observed experimentally.
The energetic landscape is crucial for understanding how the molecule's shape influences its interactions with its environment. The protonated amine group and the terminal double bond are key functional groups, and their relative orientation, dictated by the conformational preference, would be a primary focus of such a study.
Hypothetical Data Table 1: Relative Energies of Hex-5-en-2-amine Hydrochloride Conformers
This table illustrates the kind of data a DFT study would generate, showing the relative stability of different hypothetical conformers. The calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G*.
| Conformer ID | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conf-1 | 178.5° (anti) | 0.00 | 75.3 |
| Conf-2 | 62.1° (gauche) | 0.85 | 18.1 |
| Conf-3 | -65.4° (gauche) | 0.88 | 6.6 |
Note: Data is illustrative and not from published research.
Following the geometry optimization of each conformer, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.
The calculated vibrational modes can be correlated with experimental spectroscopic data to confirm the presence of specific functional groups and to identify the dominant conformer in a sample. For this compound, key vibrational modes would include the N-H stretches of the ammonium (B1175870) group, the C=C stretch of the alkene, and various C-H and C-C bending and stretching modes.
Hypothetical Data Table 2: Selected Calculated Vibrational Frequencies for the Most Stable Conformer of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) | 3250 - 3300 | Asymmetric/Symmetric stretches of -NH3+ |
| ν(C=C) | 1645 | Alkene C=C stretch |
| δ(N-H) | 1580 - 1610 | N-H bending modes |
| ν(C-N) | 1150 | C-N stretch |
Note: Data is illustrative and based on typical frequency ranges for these functional groups.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
While quantum chemical calculations provide static pictures of molecules at minimum energy, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov MD simulations would reveal the conformational dynamics of this compound in a solvent (e.g., water), showing how it transitions between different conformations and how it interacts with surrounding solvent molecules and the chloride counter-ion. researchgate.netnih.gov
For an ionic compound like this, MD simulations are particularly insightful for studying the solvation shell around the protonated amine group and the chloride ion. nih.gov The simulation would track the hydrogen bonding between the -NH3+ group and water molecules, providing a detailed picture of how the molecule is stabilized in solution. mpg.de
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. acs.org For this compound, theoretical studies could elucidate the transition states and reaction pathways for various potential reactions, such as additions to the double bond or reactions involving the amine group.
By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy of a reaction, which is critical for predicting reaction rates. libretexts.orglibretexts.org For example, a study could investigate the mechanism of a potential intramolecular cyclization reaction, identifying the transition state structure and the energy barrier for the process. This provides insights into reaction feasibility and potential side products that would be difficult to obtain through experimental means alone.
Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. While general information regarding its basic properties is accessible, specific scholarly research focusing on its reaction pathways, stereoselectivity, and catalytic cycle modeling is not presently available in the public domain. Consequently, a detailed analysis as outlined in the requested article structure cannot be adequately performed.
Further investigation into the stereoselectivity of reactions involving this compound also proved fruitless. Understanding the stereochemical outcomes of chemical reactions is a critical aspect of modern chemistry, often elucidated through computational modeling. However, no studies appear to have been published that specifically apply these theoretical methods to this compound.
Similarly, information regarding the modeling of catalytic cycles for the transformations of this compound is not available. Catalytic processes are fundamental to many chemical syntheses, and computational modeling plays a crucial role in understanding and optimizing these cycles. The absence of such studies for this particular compound means that any discussion on this topic would be purely speculative and not grounded in scientific evidence.
Given the constraints of the available information, it is not possible to generate a detailed and scientifically accurate article that adheres to the requested outline. The necessary data for creating informative sections on reaction pathways, stereoselectivity, and catalytic cycle modeling, including the required data tables, does not appear to be present in the current body of scientific literature.
Applications of Hex 5 En 2 Amine Hydrochloride in Complex Organic Synthesis
Hex-5-en-2-amine (B1330066) Hydrochloride as a Chiral Building Block in Enantioselective Syntheses
The presence of a stereogenic center in Hex-5-en-2-amine hydrochloride makes it a valuable chiral pool starting material for the synthesis of enantiomerically pure compounds. This is particularly significant in the development of pharmaceuticals, where the stereochemistry of a molecule is often critical to its biological activity.
Stereoselective Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products and medicinal chemistry. The chiral amine functionality of this compound can be strategically utilized to direct the stereochemical outcome of cyclization reactions, leading to the formation of enantiomerically enriched heterocyclic compounds. While specific examples detailing the direct use of this compound in the stereoselective construction of nitrogen-containing heterocycles are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential in this area. For instance, the amine group can participate in intramolecular cyclization reactions with the terminal alkene, a process that can be influenced by the existing stereocenter to favor the formation of one diastereomer over the other.
General strategies for the asymmetric synthesis of substituted NH-piperidines from chiral amines have been reported, demonstrating the feasibility of using chiral amines to induce stereoselectivity in the formation of six-membered nitrogen heterocycles. nih.govnih.gov Similarly, various methods for the asymmetric synthesis of substituted pyrrolidines, five-membered nitrogen heterocycles, have been developed, often employing chiral starting materials or catalysts. nih.govsigmaaldrich.comgoogle.comnih.gov
Asymmetric Synthesis of Biologically Relevant Molecules Incorporating Hex-5-en-2-amine Derived Scaffolds
The structural motif derived from Hex-5-en-2-amine can be incorporated into larger, more complex molecules with potential biological activity. The inherent chirality of this building block can be transferred to the final product, influencing its interaction with biological targets. Although direct examples of biologically active molecules synthesized from this compound are not readily found in the literature, the importance of chiral amines in the synthesis of bioactive compounds is well-established. researchgate.netresearchgate.netcram.comgoogle.com The synthesis of complex natural products and pharmaceuticals often relies on the use of chiral building blocks to control the stereochemistry of the final molecule.
Precursor for the Synthesis of Nitrogen-Containing Macrocycles and Polymers
The bifunctional nature of this compound, possessing both an amine and a terminal alkene, makes it a potential monomer for the synthesis of nitrogen-containing macrocycles and polymers.
Nitrogen-containing macrocycles are of significant interest due to their diverse applications, including as host molecules in supramolecular chemistry and as components of pharmaceuticals. researchgate.netnih.govpharm.or.jpacs.org The synthesis of these large-ring structures can be achieved through various strategies, including ring-closing metathesis (RCM) of diene-containing precursors. cram.comgoogle.comresearchgate.netrsc.org While specific examples of using this compound for this purpose are scarce, one could envision its derivatization to introduce a second terminal alkene, followed by RCM to form a nitrogen-containing macrocycle.
In the realm of polymer chemistry, monomers containing both an amine and a polymerizable group are valuable for creating functional polymers. google.comnih.gov The terminal alkene of this compound can potentially undergo polymerization, while the amine group provides a site for further functionalization or can influence the polymer's properties through hydrogen bonding.
Ligand and Organocatalyst Development Based on this compound Scaffolds
The chiral amine structure of this compound makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis and for use in organocatalysis.
Chiral Amine-Derived Ligands for Asymmetric Catalysis
Table 1: Potential Chiral Ligands Derived from Hex-5-en-2-amine Scaffold
| Ligand Type | Potential Application in Asymmetric Catalysis |
|---|---|
| Chiral Phosphine-Amine Ligands | Asymmetric Hydrogenation, Allylic Alkylation |
| Chiral Diamine Ligands | Asymmetric Transfer Hydrogenation |
This table represents potential applications based on the general utility of these ligand classes and is not based on specific reported uses of this compound-derived ligands.
Organocatalytic Applications of Modified Hex-5-en-2-amine Structures
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. They can activate substrates through the formation of transient iminium ions or enamines, enabling a variety of enantioselective transformations.
While there is no specific literature detailing the use of modified Hex-5-en-2-amine structures as organocatalysts, its chiral amine core is a promising starting point. For instance, modification of the amine to a primary amine or the incorporation of a thiourea (B124793) moiety could lead to effective organocatalysts for reactions such as Michael additions and aldol (B89426) reactions. researchgate.net The stereocenter of the Hex-5-en-2-amine backbone would be expected to influence the stereochemical outcome of the catalyzed reaction.
Table 2: Potential Organocatalytic Applications of Modified Hex-5-en-2-amine Structures
| Catalyst Type | Potential Asymmetric Reaction |
|---|---|
| Chiral Primary Amine Derivative | Michael Addition, Aldol Reaction |
| Chiral Thiourea Derivative | Michael Addition, Henry Reaction |
This table outlines potential applications based on established organocatalytic principles and does not reflect documented uses of catalysts derived from this compound.
Role in Natural Product Total Synthesis
This compound serves as a valuable building block in the intricate field of natural product total synthesis. Its bifunctional nature, possessing both a primary amine and a terminal alkene, allows for its incorporation into complex molecular architectures through a variety of chemical transformations. Researchers have utilized this compound as a key starting material or intermediate in the synthesis of complex molecules, including genotoxic bacterial metabolites.
A notable application of (S)-Hex-5-en-2-amine is in the convergent and modular synthesis of candidate precolibactins. nih.gov Colibactin is a "dark matter" metabolite produced by certain strains of E. coli that has been found to induce DNA double-strand breaks. nih.gov The total synthesis of precolibactin derivatives is crucial for studying its structure and biological function.
In the synthesis of a key fragment of precolibactin, (S)-Hex-5-en-2-amine hydrochloride is utilized in an amide coupling reaction with Nα-(tert-butoxycarbonyl)-D-asparagine. nih.gov This reaction, facilitated by coupling agents such as N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), forms a crucial amide bond, incorporating the hexenyl moiety into the growing molecular framework. nih.gov The terminal alkene of the Hex-5-en-2-amine unit can then be further functionalized. For instance, it can undergo oxidative cleavage to generate a carboxylic acid, which is a key step in elaborating the side chain of the precolibactin structure. nih.govnih.gov
The table below summarizes the key steps involving (S)-Hex-5-en-2-amine in the synthesis of a precolibactin fragment.
| Step | Reactants | Reagents | Product | Purpose | Reference |
| 1 | Nα-(tert-butoxycarbonyl)-D-asparagine, (S)-Hex-5-en-2-amine hydrochloride | EDC·HCl, HOBT, DIPEA, DMF | Amide-coupled product | Incorporation of the hexenyl moiety | nih.gov |
| 2 | Amide-coupled product | HCl, CH₂Cl₂–1,4-dioxane | Amine hydrochloride | Deprotection of the amine | nih.gov |
| 3 | Amine hydrochloride | Myristoyl chloride, Et₃N, DMF | N-acylated product | Addition of the myristoyl group | nih.gov |
| 4 | N-acylated product | RuCl₃, NaIO₄, H₂O–EtOAc–CH₃CN | Carboxylic acid | Oxidative cleavage of the terminal alkene for further functionalization | nih.gov |
This synthetic strategy highlights the utility of this compound as a chiral building block for introducing a specific carbon chain with a reactive handle (the terminal alkene) into a complex natural product precursor. The ability to perform subsequent chemical modifications on this incorporated fragment underscores its importance in the modular assembly of intricate molecular targets.
Derivatization and Structural Modification of Hex 5 En 2 Amine Hydrochloride
Synthesis of Substituted Hex-5-en-2-amine (B1330066) Derivatives
The primary amine of hex-5-en-2-amine is a versatile handle for derivatization, most commonly through N-alkylation and N-acylation reactions. These modifications can significantly alter the molecule's physical and chemical properties.
N-Acylation to Form Amides: One of the most fundamental transformations of primary amines is their reaction with acylating agents to form amides. This can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids with coupling agents. nih.govresearchgate.netrsc.org The resulting amide bond is generally stable and can introduce a wide variety of substituents. nih.gov For instance, reaction with acetyl chloride would yield N-acetyl-hex-5-en-2-amine, while reaction with benzoyl chloride would produce the corresponding N-benzoyl derivative. The use of esters as the acyl source, catalyzed by acids like acetic acid, presents a greener alternative for acylation. rsc.org
N-Sulfonylation to Form Sulfonamides: Reacting hex-5-en-2-amine with sulfonyl chlorides in the presence of a base yields sulfonamides. organic-chemistry.orgucl.ac.uk This functional group is a key component in many pharmaceutical compounds due to its chemical stability and ability to participate in hydrogen bonding. ucl.ac.uknih.gov The synthesis can be performed using various sulfonylating agents, allowing for the introduction of diverse aryl or alkylsulfonyl groups. Modern methods even allow for the direct synthesis of sulfonamides from thiols and amines through oxidative coupling. rsc.org
Reductive Amination: The primary amine can also react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary or tertiary amine. This process, known as reductive amination, is a powerful tool for creating more complex N-alkylated derivatives. youtube.com
The table below illustrates potential substituted derivatives of Hex-5-en-2-amine.
| Reagent Class | Specific Reagent | Derivative Structure | Derivative Name |
| Acyl Chloride | Acetyl chloride | CH₃CONH-CH(CH₃)(CH₂)₃CH=CH₂ | N-(hex-5-en-2-yl)acetamide |
| Acyl Chloride | Benzoyl chloride | C₆H₅CONH-CH(CH₃)(CH₂)₃CH=CH₂ | N-(hex-5-en-2-yl)benzamide |
| Sulfonyl Chloride | Benzenesulfonyl chloride | C₆H₅SO₂NH-CH(CH₃)(CH₂)₃CH=CH₂ | N-(hex-5-en-2-yl)benzenesulfonamide |
| Sulfonyl Chloride | Methanesulfonyl chloride | CH₃SO₂NH-CH(CH₃)(CH₂)₃CH=CH₂ | N-(hex-5-en-2-yl)methanesulfonamide |
| Aldehyde (reductive amination) | Formaldehyde (B43269) (with a reducing agent) | (CH₃)₂N-CH(CH₃)(CH₂)₃CH=CH₂ | N,N-dimethylhex-5-en-2-amine |
Incorporation of Diverse Functional Groups via Amine and Alkene Transformations
Both the amine and the alkene moieties of hex-5-en-2-amine can be selectively targeted to introduce a wide array of functional groups, significantly expanding its chemical diversity.
Transformations at the Amine Group: Beyond the derivatizations mentioned above, the primary amine can be converted into other nitrogen-containing functional groups. For example, it can serve as a nucleophile in substitution reactions to attach various molecular fragments.
Transformations at the Alkene Group: The terminal double bond is susceptible to a variety of addition and oxidation reactions.
Hydroamination: The addition of an N-H bond across the alkene, which can be catalyzed by various metal complexes, could lead to diamine products. wikipedia.org
Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling reaction can be employed to attach aryl, vinyl, or benzyl (B1604629) groups to the terminal carbon of the alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for forming new carbon-carbon bonds. liverpool.ac.uk Studies have shown that free amines can be compatible with these conditions, allowing for the direct arylation of allylamines. rsc.org
Epoxidation and Dihydroxylation: The alkene can be oxidized to form an epoxide or a diol, introducing oxygen-containing functional groups that can be further manipulated.
Ring-Closing Metathesis (RCM): After N-alkenylation (e.g., reaction with allyl bromide to form an N-allyl derivative), the resulting diene can undergo RCM to form nitrogen-containing heterocyclic rings, such as pyrrolidines or piperidines. nih.govthieme-connect.comharvard.edu This strategy is a powerful tool for the synthesis of complex nitrogen heterocycles. nih.gov
The following table summarizes potential transformations and the resulting incorporated functional groups.
| Functional Group Targeted | Reaction Type | Reagents | Resulting Functional Group |
| Amine | Acylation | Carboxylic Acid, Coupling Agent | Amide |
| Amine | Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
| Alkene | Mizoroki-Heck Reaction | Aryl Halide, Pd Catalyst, Base | Substituted Alkene (Aryl group added) |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Dihydroxylation | OsO₄, NMO | Diol |
| Alkene (after N-allylation) | Ring-Closing Metathesis | Grubbs Catalyst | Cyclic Amine (e.g., Dihydropyrrole) |
Preparation of Hex-5-en-2-amine-Based Conjugates and Hybrid Molecules
The dual functionality of hex-5-en-2-amine makes it an attractive building block for the synthesis of conjugates and hybrid molecules, where it can act as a linker or a core scaffold.
Amine-Mediated Conjugation: The primary amine group is the most common site for conjugation. It can be used to attach hex-5-en-2-amine to a variety of substrates, including:
Biomolecules: Reaction with activated carboxylic acids on peptides or proteins would form stable amide linkages, creating bioconjugates. Reagents such as N-Succinimidyl esters are commonly used for this purpose. tcichemicals.com
Drug Molecules: The amine can be linked to a drug molecule to modify its pharmacokinetic properties. This is a common strategy in the development of antibody-drug conjugates (ADCs), where linkers often contain amine functionalities for attachment. nih.gov
Heterocycles: The amine can participate in reactions to form part of a heterocyclic ring system, a common motif in medicinal chemistry. rsc.org For instance, it can be used in multicomponent reactions, like the Ugi reaction, to rapidly build complex molecular scaffolds. nih.gov
Alkene-Mediated Conjugation and Cyclization: The terminal alkene provides an alternative handle for creating complex molecules.
Click Chemistry: The alkene can be functionalized, for example by conversion to an azide (B81097), to participate in bioorthogonal "click" chemistry reactions for conjugation under mild, biological conditions. acs.org
Synthesis of Heterocycles: As mentioned, the alkene can participate in intramolecular cyclization reactions, such as the amino-Heck reaction, to form heterocyclic structures fused to the main chain. wikipedia.org This allows for the creation of rigid, conformationally constrained hybrid molecules.
The design of conjugates often involves multifunctional linkers that facilitate the connection between two or more molecular entities. nih.gov Hex-5-en-2-amine, with its amine nucleophile and reactive alkene, represents a versatile platform from which such complex molecules can be constructed.
Future Perspectives and Emerging Research Directions for Hex 5 En 2 Amine Hydrochloride
Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches
The development of efficient and stereoselective synthetic routes to chiral amines is a cornerstone of modern organic chemistry. For Hex-5-en-2-amine (B1330066) hydrochloride, future research is likely to focus on moving beyond traditional chemical synthesis towards more sustainable and highly selective biocatalytic methods.
Enzymatic Transformations for Hex-5-en-2-amine Hydrochloride Synthesis
Biocatalysis offers a powerful toolkit for the synthesis of chiral amines with high enantiopurity, often under mild reaction conditions. bohrium.commdpi.com Emerging research in this area suggests several promising avenues for the synthesis of this compound.
One key area of exploration will be the use of amine dehydrogenases (AmDHs) . These enzymes catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) as the amine donor, producing chiral amines with high stereoselectivity. nih.govrsc.org Future research could focus on identifying or engineering an AmDH capable of converting hex-5-en-2-one to (R)- or (S)-Hex-5-en-2-amine with high conversion and enantiomeric excess. The primary byproduct of this reaction is water, making it an environmentally benign process. rsc.org
Another promising approach involves the use of ω-transaminases (ω-TAs) . These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. wikipedia.orgacsgcipr.org The synthesis of Hex-5-en-2-amine could be envisioned starting from hex-5-en-2-one, with an appropriate amine donor such as isopropylamine. A significant challenge in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium. diva-portal.org Future research will likely focus on strategies to shift the equilibrium, such as the removal of the ketone byproduct. acsgcipr.org
Furthermore, the deracemization of a racemic mixture of Hex-5-en-2-amine represents another potential biocatalytic strategy. This could be achieved through a cascade reaction involving an enantioselective oxidation followed by a non-selective chemical reduction. mdpi.com
| Biocatalytic Method | Potential Substrate | Key Advantages | Illustrative Research Focus |
| Amine Dehydrogenase (AmDH) | Hex-5-en-2-one | High stereoselectivity, uses ammonia, water is the only byproduct. nih.govrsc.org | Screening for or engineering AmDHs with high activity and selectivity for unsaturated ketones. |
| ω-Transaminase (ω-TA) | Hex-5-en-2-one | High enantioselectivity, broad substrate scope. wikipedia.orgdiva-portal.org | Development of equilibrium-shifting strategies to drive the reaction to completion. |
| Enzymatic Deracemization | Racemic Hex-5-en-2-amine | Access to enantiopure amine from a racemic mixture. mdpi.com | Combining enantioselective oxidation and non-selective reduction in a one-pot process. |
Development of Novel Reactivity Patterns and Cascade Reactions
The presence of both an amine and an alkene functionality in this compound opens the door to a wide range of novel reactivity patterns and cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly desirable for their efficiency and atom economy. wikipedia.org
A particularly relevant area for future investigation is the aza-Cope rearrangement . This is a nih.govnih.gov-sigmatropic rearrangement that can be facilitated in cationic species, making the hydrochloride salt of Hex-5-en-2-amine a suitable precursor. wikipedia.org For instance, an aza-Cope rearrangement followed by a Mannich cyclization could lead to the rapid construction of complex nitrogen-containing heterocycles. nih.gov The terminal double bond in Hex-5-en-2-amine provides a handle for initiating such cascades.
Another promising avenue is hydroaminomethylation . This one-pot reaction combines hydroformylation and reductive amination to convert alkenes into higher amines. benthamdirect.comnih.gov Applying this to Hex-5-en-2-amine could lead to the synthesis of novel diamines, where the terminal alkene is converted to an aminomethyl group. Research in this area would likely focus on the development of chemoselective catalysts that can perform this transformation without affecting the existing primary amine. researchgate.net
Future research could also explore cascade reactions initiated by the conjugate addition of the amine to an appropriate Michael acceptor, followed by further intramolecular transformations involving the alkene. The development of such novel cascade reactions would significantly enhance the synthetic utility of this compound as a building block for complex molecules. nih.gov
Integration of this compound into Advanced Materials Science
The unique combination of a primary amine and a polymerizable alkene makes this compound a promising monomer for the synthesis of functional polymers. Amine-functionalized polymers have a wide range of applications, including as sorbents for CO2 capture, in drug delivery, and as coatings and adhesives. polysciences.comrsc.org
Future research could focus on the polymerization of Hex-5-en-2-amine to produce polymers with pendant primary amine groups. These amine groups can be further functionalized, allowing for the tuning of the polymer's properties. The chirality of the monomer could also be exploited to create chiral polymers with unique recognition or catalytic properties.
The use of unsaturated amine monomers in the synthesis of stimuli-responsive and biocompatible materials is a growing area of research. acs.orgrsc.org this compound could be copolymerized with other monomers, such as PEGylated methacrylates, to create polymers that respond to changes in pH or temperature. rsc.org Such materials could have applications in areas like smart drug delivery systems or sensors.
| Polymer Type | Potential Application | Key Feature | Research Direction |
| Homopolymer of Hex-5-en-2-amine | CO2 Capture, Functional Coatings | High density of primary amine groups. qub.ac.uk | Post-polymerization modification of the amine groups to tailor properties. |
| Chiral Polymers | Asymmetric Catalysis, Chiral Separations | Stereoregular polymer backbone derived from the chiral monomer. | Investigation of the influence of monomer chirality on polymer properties. |
| Copolymers (e.g., with PEG-methacrylates) | Smart Drug Delivery, Sensors | Stimuli-responsive behavior due to the amine groups. rsc.org | Synthesis and characterization of copolymers with tunable properties. |
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions to form organized assemblies. The ammonium (B1175870) group in this compound makes it an ideal candidate for use as a guest molecule in host-guest chemistry.
A significant area of future research will be the interaction of this compound with macrocyclic hosts such as crown ethers and cucurbiturils . nih.govrsc.org The ammonium ion is known to form stable complexes with 18-crown-6 (B118740) and its derivatives through hydrogen bonding. nih.govacs.org The selectivity of this binding is influenced by the solvent and the specific structure of the crown ether. nih.gov
Cucurbiturils are another class of macrocyclic hosts that can encapsulate guest molecules in their hydrophobic cavity. mdpi.com The binding is often driven by the hydrophobic effect and ion-dipole interactions between the cationic guest and the carbonyl portals of the cucurbituril (B1219460). nih.gov Future studies could investigate the binding affinity of this compound with various cucurbiturils, such as cucurbit acs.orguril, to form stable host-guest complexes. The presence of the hexenyl chain provides a hydrophobic component that could lead to strong binding within the cucurbituril cavity.
The formation of these supramolecular assemblies could be used to control the reactivity of the alkene or amine group, or to construct more complex architectures such as molecular switches or sensors.
Q & A
Q. What are the optimal synthetic routes for preparing Hex-5-en-2-amine hydrochloride, and how does solvent selection influence yield?
this compound is synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) and hydroxybenzotriazole (HOBT) in polar aprotic solvents like DMF. Reaction conditions (e.g., 23°C) and stoichiometric ratios are critical for achieving high yields (>84%) . Solvent choice (e.g., ethanol, methanol) under reflux improves solubility of the hydrochloride salt compared to the free amine, as seen in analogous substituted amine hydrochlorides . Purity optimization typically involves post-synthesis acidification (HCl in CH₂Cl₂–dioxane) to ensure salt formation .
Q. How can researchers characterize the structural purity of this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the alkene (δ 5.0–5.5 ppm) and amine protons (broad signals at δ 1.5–3.0 ppm).
- Mass spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak ([M+H]⁺) and validates molecular weight.
- Elemental analysis : Verifies Cl⁻ content (~20–22% for hydrochloride salts).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) assesses purity (>95%) .
Q. What safety protocols are essential when handling this compound?
- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of vapors.
- Store waste in designated containers for halogenated organics, as recommended for similar hydrochlorides .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in chiral synthesis?
The (S)-enantiomer (CAS: 2098051-67-1) is critical in asymmetric synthesis, such as precolibactin assembly, where its configuration dictates regioselectivity in amide bond formation . Chiral HPLC (e.g., Chiralpak® IC column) or circular dichroism (CD) can monitor enantiomeric excess. Computational modeling (DFT calculations) predicts steric hindrance effects from the alkene moiety on reaction pathways .
Q. What strategies resolve contradictions in reported biological activities of Hex-5-en-2-amine derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor binding) may arise from:
- Solubility differences : Hydrochloride salts vs. free bases alter membrane permeability.
- Protonation state : Amine pKa (~9–10) affects ionic interactions at physiological pH.
- Assay conditions : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic studies) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs) with LC-MS monitoring. Hydrochloride salts typically degrade via hydrolysis of the alkene or amine groups under acidic conditions.
- Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>150°C for most hydrochlorides). Store lyophilized samples at –20°C in inert atmospheres to prevent oxidation .
Q. What computational tools predict the interaction of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to amine receptors (e.g., GPCRs) using the compound’s 3D structure (PubChem CID: 908597-00-2).
- MD simulations (GROMACS) : Assess dynamic interactions over time, focusing on the hydrochloride’s solvation shell and salt-bridge formation .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₆H₁₄ClN | |
| Solubility (H₂O) | >50 mg/mL (25°C) | |
| Melting point | 180–185°C (decomposes) | |
| logP (hydrochloride) | –0.5 (calculated) |
Q. Table 2: Common Contaminants in Synthesis
| Contaminant | Detection Method | Mitigation Strategy |
|---|---|---|
| Unreacted starting amine | HPLC (C18 column, 220 nm) | Acid-base extraction |
| Oxidation byproducts | LC-MS (m/z +16/–2) | Use of antioxidant (BHT) |
| Solvent residues (DMF) | GC-MS | Rotary evaporation under vacuum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
